

Cerdulatinib plasma concentration monitoring techniques

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Compound Focus: Cerdulatinib

CAS No.: 1198300-79-6

Cat. No.: S548075

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Frequently Asked Questions

- What are the key pharmacodynamic targets of Cerdulatinib?** Cerdulatinib is a novel dual SYK/JAK kinase inhibitor. It reversibly and competitively inhibits SYK, JAK1, JAK3, and TYK2, thereby blocking B-cell receptor (BCR) and JAK/STAT signaling pathways crucial for the survival of certain B-cell malignancies. [1] [2]
- What plasma concentrations are therapeutically relevant?** Clinical studies indicate that a once-daily oral dose of 40-65 mg achieves target plasma concentrations. The table below summarizes key concentration data from preclinical and clinical studies: [3] [2]

| Parameter | Concentration (μM) | Context / Effect |
|----------------------------|---------------------------------|---|
| IC ₅₀ Range | 0.2 - 0.9 μM | Inhibition of BCR/SYK and cytokine JAK/STAT signaling in healthy whole blood ex vivo. [2] |
| Apoptosis Induction | 2 μM | Induced apoptosis in most DLBCL cell lines; achieved at clinical doses ≥ 40 mg. [2] |
| Trough (C _{min}) | ~ 1 μM | Steady-state trough concentration with once-daily dosing. [2] |

| Parameter | Concentration (μM) | Context / Effect |
|-------------------|---------------------------------|---|
| Peak Plasma | 1-2 μM | Steady-state range (trough to peak) achieved with 40-65 mg daily dosing. [3] [2] |
| Anti-inflammatory | 0.3 μM | Average plasma concentration that arrested inflammation in a rat arthritis model. [2] |

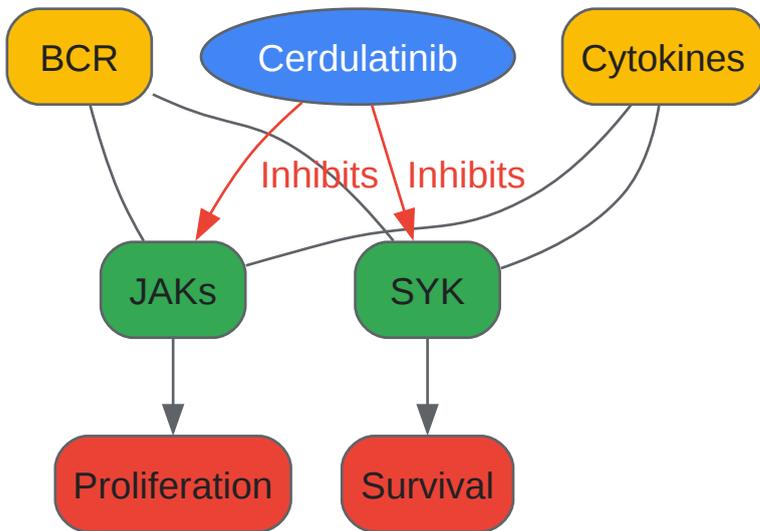
Experimental Protocols & Relationships

The correlation between **Cerdulatinib** concentration, target inhibition, and tumor response is a critical aspect of its pharmacodynamics.

- **Protocol for Assessing Target Inhibition:** Intracellular phospho-flow cytometry was used to determine the inhibition of SYK- and JAK-dependent signaling in human whole blood stimulated with various BCR and cytokine receptor agonists. The IC_{50} values for different pathways were calculated from this data. [3] [2]
- **Relationship to Tumor Response:** In patients, the percentage inhibition of SYK and JAK signaling pathways in whole blood strongly correlated with tumor response measured by CT scan. Suppression of serum inflammation markers (e.g., $\beta 2\text{M}$, CRP, IL10) also significantly correlated with positive tumor outcomes. [3] [2]

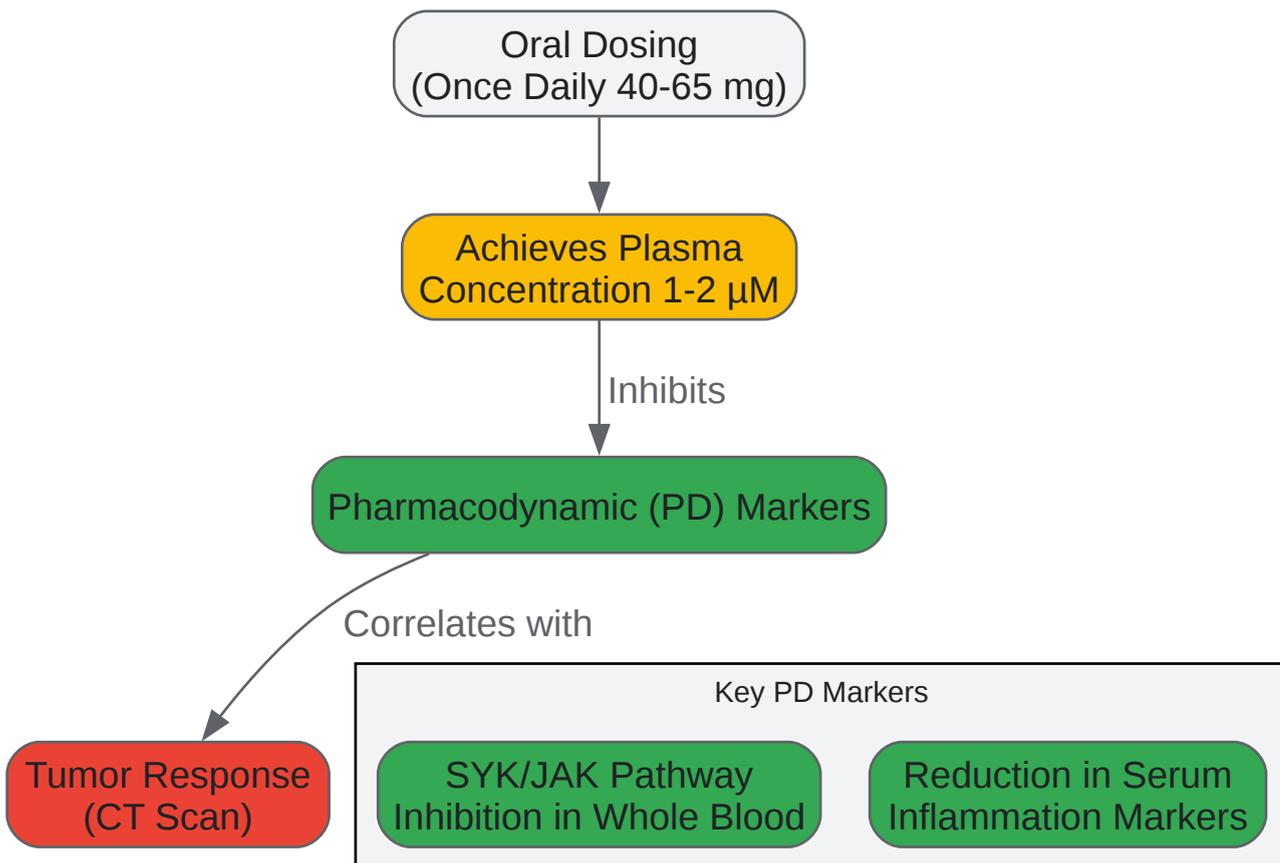
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Cerdulatinib** and the experimental workflow for linking its concentration to biological effects, based on the gathered information.



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Cerdulatinib inhibits SYK and JAK pathways



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Workflow from dosing to tumor response

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References

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